Physicochemical Profiling and Aqueous Solubility Characterization of 9H-Carbazole-2-ethanamine
Physicochemical Profiling and Aqueous Solubility Characterization of 9H-Carbazole-2-ethanamine
Executive Summary 9H-Carbazole-2-ethanamine (CAS: 67777-62-2) is a synthetic small molecule characterized by a rigid tricyclic carbazole core and a flexible primary amine side chain. As a structural motif, carbazole derivatives are highly valued in medicinal chemistry for their diverse biological activities and in materials science for their optoelectronic characteristics. However, the inherent lipophilicity of the carbazole ring often presents significant developability challenges, particularly regarding aqueous solubility.
This technical guide provides an in-depth analysis of the physicochemical properties of 9H-Carbazole-2-ethanamine, explores the mechanistic drivers of its solubility, and details a self-validating experimental protocol for thermodynamic solubility determination.
Physicochemical Profiling & Structural Causality
The molecular architecture of 9H-Carbazole-2-ethanamine dictates its behavior in aqueous environments. The molecule possesses a molecular weight of 210.27 g/mol , which falls well within the optimal range (<500 Da) defined by Lipinski’s Rule of Five for oral drug candidates ([1]).
Table 1: Key Quantitative and Structural Data
| Property | Value | Causality / Significance |
| Chemical Name | 9H-Carbazole-2-ethanamine | Also known as 2-(2-Aminoethyl)carbazole. |
| CAS Number | 67777-62-2 | Unique identifier for regulatory and inventory tracking. |
| Molecular Formula | C14H14N2 | High carbon-to-heteroatom ratio drives baseline lipophilicity[1]. |
| Molecular Weight | 210.27 g/mol | Highly favorable for membrane permeability and oral bioavailability[1]. |
| Structural Features | Planar tricyclic core + alkyl amine | Core drives π−π stacking; amine provides a site for ionization. |
| UNII | LG223NFH7Y | FDA Global Substance Registration System identifier ([2]). |
Mechanistic Insight: The planar nature of the carbazole system allows for highly ordered molecular packing in the solid state, driven by strong intermolecular π−π interactions. This results in a high crystal lattice energy. For dissolution to occur, the energy of solvation must overcome this lattice energy. While the primary amine provides a site for hydrogen bonding, the hydrophobic bulk of the carbazole core severely restricts intrinsic aqueous solubility ( S0 ) at a neutral pH.
Aqueous Solubility Dynamics and pH Dependence
Aqueous solubility is not a static value; for ionizable compounds like 9H-Carbazole-2-ethanamine, it is heavily dependent on the pH of the surrounding medium.
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Ionization and the Henderson-Hasselbalch Relationship: The primary aliphatic amine on the ethanamine chain typically exhibits a pKa in the range of 9.0 to 10.0. According to the Henderson-Hasselbalch equation, at physiological pH (7.4), the amine is predominantly protonated (cationic). This ionization is critical because it disrupts the hydrophobic hydration shell and facilitates ion-dipole interactions with water molecules, significantly increasing solubility compared to the neutral free base.
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The Common Ion Effect: While lowering the pH (e.g., to pH 1.2 using HCl) increases the ionization of the amine, researchers must be wary of the common ion effect. If the chloride salt of the carbazole derivative reaches its solubility product ( Ksp ), the hydrochloride salt may precipitate out of solution, paradoxically limiting solubility in highly acidic, chloride-rich environments like gastric fluid.
Experimental Methodology: Thermodynamic Solubility Determination
To accurately determine the solubility of 9H-Carbazole-2-ethanamine, kinetic methods (like solvent-shift assays) are insufficient because they often capture metastable supersaturated states. Instead, a thermodynamic shake-flask method must be employed, grounded in established international guidelines ().
The following protocol is designed as a self-validating system to ensure absolute data integrity.
Step-by-Step Protocol:
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Solid State Verification (Pre-assay):
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Action: Characterize the starting solid material using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).
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Causality: Different polymorphs have different lattice energies and, consequently, different solubilities. Verifying the crystalline form ensures lot-to-lot reproducibility.
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Buffer Preparation & Spiking:
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Action: Prepare standard aqueous buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate). Add an excess of solid 9H-Carbazole-2-ethanamine (e.g., 5 mg) to 1 mL of each buffer in sealed borosilicate glass vials.
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Causality: Glass is preferred over plastic to prevent non-specific binding of the lipophilic carbazole core to the vial walls.
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Equilibration (The Self-Validating Step):
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Action: Agitate the suspensions at 37°C (physiological temperature) using an orbital shaker. Sample the suspension at two distinct time points: 24 hours and 48 hours.
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Causality & Validation: Thermodynamic equilibrium is only confirmed if the quantified concentration at 48 hours matches the 24-hour time point within a ≤5% relative standard deviation (RSD). If the concentration decreases between 24 and 48 hours, it indicates the initial formation of a supersaturated solution or conversion to a less soluble polymorph, requiring extended equilibration.
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Phase Separation:
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Action: Separate the undissolved solid from the saturated solution using ultracentrifugation (e.g., 15,000 × g for 15 minutes) rather than syringe filtration.
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Causality: Lipophilic compounds like carbazoles readily adsorb onto standard nylon or PTFE filter membranes, which would artificially lower the measured solubility. Ultracentrifugation eliminates this artifact.
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Quantification (HPLC-UV):
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Action: Dilute the supernatant appropriately and quantify using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Validation: Run a matrix-matched calibration curve. Spike a known concentration of the compound into the blank buffer phase to calculate recovery rates, ensuring buffer salts do not cause UV signal suppression.
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Workflow Visualization
The following diagram illustrates the logical progression of the self-validating thermodynamic solubility assay described above.
Thermodynamic shake-flask solubility workflow for 9H-Carbazole-2-ethanamine.
Formulation and Solubilization Strategies
If the thermodynamic solubility of 9H-Carbazole-2-ethanamine is deemed insufficient for downstream biological assays or formulation, several strategies can be employed:
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Salt Formation: Reacting the primary amine with strong pharmaceutical acids (e.g., methanesulfonic acid to form a mesylate salt) can significantly lower the crystal lattice energy and improve the dissolution rate.
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Cyclodextrin Complexation: Utilizing hydroxypropyl- β -cyclodextrin (HP- β -CD) can encapsulate the hydrophobic carbazole core within its lipophilic cavity, leaving the hydrophilic exterior to interact with the aqueous bulk, thereby increasing apparent solubility without altering the chemical structure.
References
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PubChem Compound Summary for CID 267334, 9H-Carbazole-2-ethanamine. National Center for Biotechnology Information. Available at:[Link]
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2-(2-AMINOETHYL)CARBAZOLE (UNII: LG223NFH7Y). NCATS Inxight Drugs, U.S. Department of Health & Human Services. Available at:[Link]
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Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD iLibrary. Available at:[Link]
